molecular formula C18H16FN3O2S B11784327 N-(2,3-Dimethylphenyl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(2,3-Dimethylphenyl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B11784327
M. Wt: 357.4 g/mol
InChI Key: PHWFRYQVPKTYMS-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylphenyl group, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is coupled with an acetamide derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,3-Dimethylphenyl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethylphenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
  • N-(2,3-Dimethylphenyl)-2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
  • N-(2,3-Dimethylphenyl)-2-((5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Uniqueness

N-(2,3-Dimethylphenyl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H16FN3O2S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H16FN3O2S/c1-11-4-3-5-15(12(11)2)20-16(23)10-25-18-22-21-17(24-18)13-6-8-14(19)9-7-13/h3-9H,10H2,1-2H3,(H,20,23)

InChI Key

PHWFRYQVPKTYMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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